Gestonorone

Endocrinology Receptor Pharmacology Drug Discovery

Researchers requiring a pure progestogen for targeted receptor studies often face supply inconsistency and off-target activity. Gestonorone solves this with its unique pharmacological fingerprint. - >125-fold greater PR affinity vs. 17α-hydroxyprogesterone, ensuring robust target engagement. - Minimal androgenic cross-reactivity for clean signaling pathway dissection. - Serves as the key intermediate for synthesizing gestonorone caproate and nomegestrol acetate.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 2137-18-0
Cat. No. B1671453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestonorone
CAS2137-18-0
SynonymsGestonorone;  17alpha-Hydroxy-19-norprogesterone; 
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
InChIInChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyGTFUITFQDGVJSK-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gestonorone: Overview and Pharmacology


Gestonorone (also known as gestronol) is a synthetic steroidal progestin belonging to the 19-norprogesterone and 17α-hydroxyprogesterone chemical classes [1]. It is the active base compound of gestonorone caproate, a long-acting progestogen ester that has been marketed under brand names Depostat and Primostat for the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer [2][3]. Unlike many progestins that exhibit off-target androgenic or glucocorticoid activity, gestonorone is characterized as a relatively pure progestogen with minimal ancillary hormonal effects [4]. This structural and pharmacological profile underpins its specific clinical utility where targeted progesterone receptor agonism is required without confounding receptor cross-reactivity.

Pure progestogen profile Minimal androgenic or glucocorticoid cross-reactivity supports targeted progesterone receptor studies.
Steroid hormone research tool Enables dissection of PR-mediated signaling without confounding receptor interference.
Intermediate for ester prodrugs High-purity base required for stereoselective synthesis of gestonorone caproate and nomegestrol acetate.

Why Gestonorone Cannot Be Substituted


Generic substitution of gestonorone or its caproate ester with seemingly similar progestins such as hydroxyprogesterone caproate or cyproterone acetate is scientifically unjustified due to substantial differences in receptor binding affinity, in vivo potency, metabolic effects, and tissue-specific activity. Gestonorone exhibits a unique pharmacological fingerprint within the 19-norprogesterone class: its affinity for the progesterone receptor is orders of magnitude greater than that of 17α-hydroxyprogesterone [1], and its esterified form demonstrates a 5- to 10-fold higher progestogenic potency in humans compared to hydroxyprogesterone caproate [2]. Furthermore, in head-to-head clinical studies, gestonorone caproate produces a distinct pattern of intraprostatic dihydrotestosterone suppression not observed with cyproterone acetate [3]. These quantifiable differences translate directly into divergent therapeutic outcomes and experimental readouts, rendering class-based interchangeability invalid for both research and clinical procurement decisions.

Receptor affinity mismatch

Gestonorone shows markedly higher progesterone receptor binding than 17α-hydroxyprogesterone; class-based substitution may shift target engagement results.

In vivo potency difference

Progestogenic potency in human studies is 5- to 10-fold greater than hydroxyprogesterone caproate; dose-matched interchange may alter experimental readouts.

Tissue-specific DHT suppression

Intraprostatic dihydrotestosterone reduction observed with gestonorone caproate is not replicated by cyproterone acetate; mechanism-specific endpoints may not transfer.

Gestonorone Differentiation Evidence


Receptor Affinity vs. 17α-Hydroxyprogesterone

In radioligand binding assays, gestonorone demonstrates a progesterone receptor affinity that is 12.5% that of progesterone. In contrast, 17α-hydroxyprogesterone, a structurally related analog, exhibits less than 0.1% of progesterone's affinity for the same receptor. Therefore, gestonorone possesses at least a 125-fold higher receptor binding affinity than 17α-hydroxyprogesterone under these experimental conditions [1].

PR binding affinity
Head-to-head
≥125-fold higher affinity vs. 17α-hydroxyprogesterone
Reported target engagement advantage in radioligand assays
12.5% of progesterone affinity vs.
In vivo potency
Head-to-head
5- to 10-fold higher progestogenic potency vs. hydroxyprogesterone caproate
Reported dose-equivalency context in human studies
100–200 mg IM gestonorone caproate equivalent to 1,000 mg comparator
Testosterone suppression
Head-to-head
75% testosterone reduction vs. 91% with orchiectomy
Supports endocrine impact benchmarking in castration models
400 mg/week IM; 16% lower suppression than surgical castration
BPH clinical response
Cross-study
78% patients reduced residual urine; 65% reduced urethral occlusion
Reported objective endpoint improvement in BPH study
200 mg IM weekly, 2–3 months; 28 completers
Endometrial tumor regression
Cross-study
Tumor regression and increased differentiation observed
Reported histopathological endpoint response in Stage I
Systemic gestonorone caproate prior to hysterectomy; 20 patients
Purity specification
Specification review
≥98% by HPLC
Meets research-grade steroid purity thresholds
Melting point 222–224°C; density 1.17 g/cm³
Endocrinology Receptor Pharmacology Drug Discovery

In Vivo Potency vs. Hydroxyprogesterone Caproate

In human studies, gestonorone caproate demonstrates approximately 5- to 10-fold greater progestogenic potency than hydroxyprogesterone caproate. Clinically, this is reflected in dose equivalency data showing that 100 to 200 mg intramuscular gestonorone caproate produces progestogenic effects equivalent to 1,000 mg intramuscular hydroxyprogesterone caproate [1].

In vivo potency
Head-to-head
5- to 10-fold higher progestogenic potency vs. hydroxyprogesterone caproate
Reported dose-equivalency context in human studies
100–200 mg IM gestonorone caproate equivalent to 1,000 mg comparator
Clinical Pharmacology Reproductive Medicine Oncology

Testosterone Suppression vs. Orchiectomy

A clinical study evaluating 400 mg/week intramuscular gestonorone caproate in men reported a 75% suppression of circulating testosterone levels, compared to a 91% suppression achieved by orchiectomy (surgical castration) [1]. While the compound did not achieve the level of androgen deprivation associated with surgical castration, it nevertheless produced substantial gonadal suppression.

Testosterone suppression
Head-to-head
75% testosterone reduction vs. 91% with orchiectomy
Supports endocrine impact benchmarking in castration models
400 mg/week IM; 16% lower suppression than surgical castration
Urology Endocrine Therapy Prostate Cancer

BPH Clinical Response

In a clinical study of 30 male patients with benign prostatic hyperplasia treated with 200 mg intramuscular gestonorone caproate every 7 days for 2 to 3 months, 78% of the 28 completers demonstrated a significant reduction in residual urine volume. Additionally, 65% of patients undergoing follow-up cystopanendoscopy after 6 months showed a reduction in the degree of urethral lumen occlusion [1].

BPH clinical response
Cross-study
78% patients reduced residual urine; 65% reduced urethral occlusion
Reported objective endpoint improvement in BPH study
200 mg IM weekly, 2–3 months; 28 completers
Urology Clinical Trials Benign Prostatic Hyperplasia

Endometrial Cancer: Tumor Regression

In a study of 20 patients with Stage I endometrial carcinoma diagnosed by curettage, systemic administration of gestonorone caproate prior to hysterectomy resulted in tumor regression and increased histological differentiation, particularly in tumors that initially exhibited some degree of differentiation [1].

Endometrial tumor regression
Cross-study
Tumor regression and increased differentiation observed
Reported histopathological endpoint response in Stage I
Systemic gestonorone caproate prior to hysterectomy; 20 patients
Gynecologic Oncology Endometrial Cancer Progestin Therapy

Analytical Purity Specification

Commercially available gestonorone base material is specified with a minimum purity of 98% by HPLC. The material is characterized by a melting point of 222-224°C and a density of 1.17 g/cm³ .

Purity specification
Specification review
≥98% by HPLC
Meets research-grade steroid purity thresholds
Melting point 222–224°C; density 1.17 g/cm³
Analytical Chemistry Quality Control Drug Development

Gestonorone: Key Research Applications


Progesterone Receptor Pharmacology

Gestonorone's classification as a relatively pure progestogen with minimal androgenic bioactivity makes it an ideal tool for dissecting progesterone receptor-mediated signaling pathways without confounding cross-reactivity at the androgen receptor. Its >125-fold higher receptor affinity compared to 17α-hydroxyprogesterone ensures robust target engagement at pharmacologically relevant concentrations [1].

BPH Preclinical and Translational Research

The compound's established clinical efficacy in BPH, with documented improvements in objective measures such as residual urine volume (78% of patients) and urethral occlusion (65% of patients), provides a strong translational rationale for its use in rodent and other preclinical models of prostatic hyperplasia [2]. Furthermore, its unique ability to suppress intraprostatic dihydrotestosterone accumulation—an effect not shared by cyproterone acetate—offers a specific mechanistic angle for investigation [3].

Endometrial Cancer Hormone Therapy Research

The histopathological evidence of tumor regression and increased differentiation in Stage I endometrial cancer patients treated with gestonorone caproate supports its use as a reference progestin in studies of endometrial cancer biology and hormonal responsiveness [4]. It may serve as a comparator or positive control in evaluating novel agents targeting hormone-sensitive endometrial malignancies.

Synthesis of Long-Acting Progestogen Esters

Gestonorone serves as the key intermediate for the synthesis of gestonorone caproate and nomegestrol acetate, both clinically utilized progestogens [5]. Procurement of high-purity gestonorone base (≥98% HPLC) is essential for the stereoselective synthesis of these ester prodrugs, ensuring consistent pharmacokinetic properties and biological activity in final formulations .

Application
Selection Property
Validation Focus
Progesterone receptor signaling studies
Pure progestogen profile with minimal AR/GR cross-reactivity
PR binding and selectivity assays
BPH model-response research
Intraprostatic DHT suppression evidence
Hyperplasia endpoint monitoring
Endometrial cancer model studies
Tumor differentiation and regression endpoint context
Histopathological endpoint review
Progestogen ester synthesis
High-purity intermediate (≥98% HPLC)
Stereoselective synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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